molecular formula C12H9NS B1596096 2-Methylnaphtho[2,1-d]thiazole CAS No. 20686-62-8

2-Methylnaphtho[2,1-d]thiazole

Cat. No.: B1596096
CAS No.: 20686-62-8
M. Wt: 199.27 g/mol
InChI Key: OCRIUIGNOKGMOR-UHFFFAOYSA-N
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Description

2-Methylnaphtho[2,1-d]thiazole is a heterocyclic aromatic organic compound characterized by a fused naphthalene and thiazole ring system with a methyl group at the second position of the naphthalene ring

Synthetic Routes and Reaction Conditions:

    Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common in large-scale manufacturing.

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as 2-methyl-1-naphtho[2,1-d]thiazole-5-oxide.

    • Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    • Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce different functional groups onto the aromatic ring.

    Common Reagents and Conditions:

    • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

    • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

    • Substitution: Typical reagents include nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination.

    Major Products Formed:

    • Oxidation: 2-Methyl-1-naphtho[2,1-d]thiazole-5-oxide

    • Reduction: 2-Methyl-1-naphtho[2,1-d]thiazole hydrazine

    • Substitution: Nitro- and bromo-derivatives of this compound

    Scientific Research Applications

    2-Methylnaphtho[2,1-d]thiazole has found applications in various scientific fields:

    • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

    • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which 2-Methylnaphtho[2,1-d]thiazole exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.

    Molecular Targets and Pathways:

    • Antimicrobial Activity: Targets microbial cell membranes and disrupts membrane integrity.

    • Anticancer Activity: Inhibits enzymes or signaling pathways involved in cancer cell proliferation.

    Comparison with Similar Compounds

    • Naphtho[1,2-d]thiazole

    • 2-Methyl-naphtho[1,2-d]thiazole

    Properties

    IUPAC Name

    2-methylbenzo[g][1,3]benzothiazole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OCRIUIGNOKGMOR-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=NC2=C(S1)C3=CC=CC=C3C=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30174743
    Record name 2-Methylnaphtho(2,1-d)thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30174743
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    199.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    20686-62-8
    Record name 2-Methylnaphtho[2,1-d]thiazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20686-62-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 2-Methylnaphtho(2,1-d)thiazole
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686628
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 2-Methylnaphtho(2,1-d)thiazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30174743
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-methylnaphtho[2,1-d]thiazole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.958
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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